4-benzyl-2-{4-[chloro(difluoro)methyl]-6-methyl-2-pyrimidinyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one
Descripción
Propiedades
IUPAC Name |
4-benzyl-2-[4-[chloro(difluoro)methyl]-6-methylpyrimidin-2-yl]-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N4O/c1-10-8-14(17(18,19)20)22-16(21-10)24-15(25)13(11(2)23-24)9-12-6-4-3-5-7-12/h3-8,23H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTBFDXFRHEHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C(=C(N2)C)CC3=CC=CC=C3)C(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
4-benzyl-2-{4-[chloro(difluoro)methyl]-6-methyl-2-pyrimidinyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one (CAS: 866137-92-0) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Pyrazolone ring
- Substituents :
- Benzyl group
- Chloro(difluoromethyl) group
- Methyl and pyrimidinyl groups
This unique combination of functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds similar to 4-benzyl-2-{4-[chloro(difluoro)methyl]-6-methyl-2-pyrimidinyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one. For instance, compounds containing pyrazole and pyrimidine moieties have demonstrated significant activity against various cancer cell lines.
Case Study : A related compound showed inhibition of cell proliferation in acute leukemia cell lines at concentrations as low as 0.3 µM, suggesting that structural analogs may exhibit similar efficacy against cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound has been noted for its potential to inhibit specific enzymes involved in tumor progression. Inhibitors targeting the MEK-MAPK pathway have been effective in various solid tumors. The structural features of 4-benzyl-2-{4-[chloro(difluoro)methyl]-6-methyl-2-pyrimidinyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one may allow it to act similarly by modulating kinase activity.
Pharmacological Profile
| Activity | Target | IC50/EC50 Values | Reference |
|---|---|---|---|
| Anticancer | Various cancer cell lines | ~0.3 µM | |
| Enzyme inhibition | MEK-MAPK pathway | Not specified |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the presence of the difluoromethyl and chloro groups enhances its lipophilicity, facilitating better membrane penetration and interaction with intracellular targets. Additionally, the pyrazolone structure may contribute to reactive oxygen species (ROS) generation, leading to oxidative stress in cancer cells.
Toxicity and Safety Profile
While promising, the toxicity profile of 4-benzyl-2-{4-[chloro(difluoro)methyl]-6-methyl-2-pyrimidinyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one must be considered. Studies on related compounds indicate that high doses can lead to systemic toxicity; thus, further investigation into its safety parameters is essential.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The provided evidence focuses on a structurally distinct compound, 5-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrobenzoyl)-3-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one (hereafter referred to as Compound A) . Below is a comparative analysis based on structural and functional features:
Structural Differences
Functional Implications
Electron-Withdrawing vs. In contrast, Compound A’s 4-nitrobenzoyl group combines electron-withdrawing (nitro) and aromatic (benzoyl) properties, which may stabilize the triazinone core .
Bioactivity Potential: The pyrimidinyl group in the target compound is common in kinase inhibitors (e.g., staurosporine analogs), while Compound A’s triazinone-pyrazole hybrid structure is atypical and may exhibit unique binding modes.
Research Findings and Limitations
- Gaps in Knowledge: No pharmacological, toxicological, or physicochemical data (e.g., solubility, stability) are available for either compound in the provided sources.
Q & A
Q. Table 1: Synthesis Conditions and Yields
| Step | Solvent/Catalyst | Temperature/Time | Yield Range | Reference |
|---|---|---|---|---|
| Pyrazolone formation | Glacial acetic acid | Reflux, 8–10 h | 60–75% | |
| Pyrimidine coupling | DMF, triethylamine | 80°C, 6 h | 45–65% |
(Basic) Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm for purity analysis .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen bonding patterns, as demonstrated for analogous pyrazoline derivatives .
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ identifies substituent positions, especially the chloro(difluoro)methyl group (δ ~120–125 ppm for ¹⁹F NMR) .
(Advanced) How can researchers optimize the synthesis using Design of Experiments (DoE) principles?
Answer:
- Factor screening : Test variables like solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst concentration (5–15 mol%) using fractional factorial designs .
- Response surface methodology (RSM) : Optimize reaction time and reagent stoichiometry to maximize yield while minimizing by-products (e.g., unreacted pyrimidine intermediates) .
- Flow chemistry : Continuous-flow systems can enhance reproducibility and reduce side reactions during exothermic steps (e.g., halogenation) .
(Advanced) What computational and crystallographic approaches validate the structure of this compound?
Answer:
- Density Functional Theory (DFT) : Compare calculated bond lengths/angles (e.g., C-Cl and C-F bonds) with experimental X-ray data to confirm electronic effects .
- Single-crystal XRD : Resolve the dihedral angle between the benzyl and pyrimidinyl groups, which influences π-π stacking interactions (observed angles: 15–25°) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals forces) to explain packing efficiency .
(Advanced) How should researchers address discrepancies in reaction yields reported across studies?
Answer:
- By-product analysis : Use LC-MS to identify impurities such as uncyclized intermediates or halogenation by-products (e.g., over-fluorinated analogs) .
- Purification adjustments : Replace column chromatography with recrystallization in ethanol or dioxane to isolate the target compound from structurally similar by-products .
- Replicate conditions : Ensure anhydrous environments and inert gas protection to mitigate hydrolysis of the chloro(difluoro)methyl group .
(Basic) What purification techniques are effective post-synthesis?
Answer:
- Recrystallization : Use ethanol or dioxane to isolate high-purity crystals (≥95% purity) .
- Acid-base extraction : Treat crude products with calcium hydroxide to neutralize residual acids, followed by filtration .
- Flash chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for challenging separations .
(Advanced) What are the key intermediates and potential side products in the synthesis?
Answer:
- Intermediates :
- 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (core precursor) .
- 4-[Chloro(difluoro)methyl]-6-methyl-2-pyrimidinyl chloride (electrophilic coupling agent) .
- Side products :
- Over-alkylated pyrazoles due to excess benzyl halide .
- Hydrolyzed difluoro derivatives from moisture exposure during synthesis .
Mitigation : Use molecular sieves to maintain anhydrous conditions and monitor reaction progress via TLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
